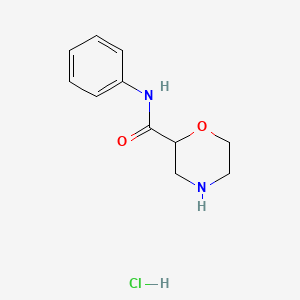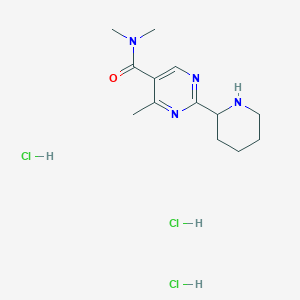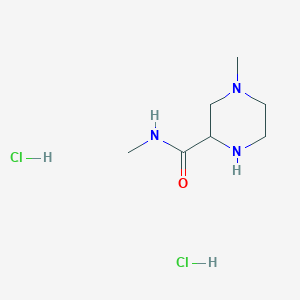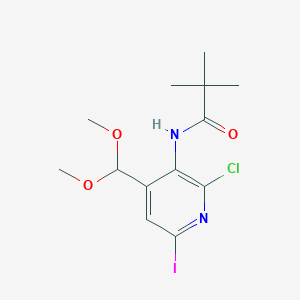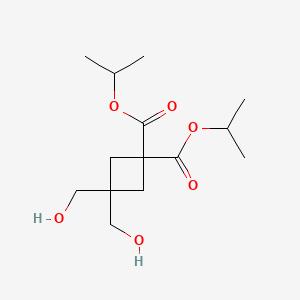
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
Vue d'ensemble
Description
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is a cyclic dicarbonyl compound with the chemical formula C14H22O61. It belongs to the family of cyclobutane derivatives and is classified as an ester1. This compound is commonly used as a reagent in organic synthesis due to its high reactivity in reactions such as esterification, transesterification, and Michael addition1.
Synthesis Analysis
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate can be synthesized through several methods including esterification, hydration, and diesterification1. Esterification involves reacting cyclobutanone with diisopropyl malonate in the presence of a strong acid catalyst1. Diesterification is another method that involves reacting diisopropyl malonate with ethylene glycol in the presence of a strong acid catalyst1.
Molecular Structure Analysis
The molecular formula of Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is C14H24O61. The InChI code is InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H31.
Chemical Reactions Analysis
This compound is highly reactive in many chemical reactions due to its two ester groups1. It is commonly used in reactions such as esterification, transesterification, and Michael addition1.
Physical And Chemical Properties Analysis
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is a white, crystalline solid with a melting point of 96°C1. It has a molecular weight of 286.32 g/mol and a density of 1.17 g/mL1. The compound is highly soluble in polar solvents like methanol, ethanol, and acetone, but its solubility decreases in non-polar solvents like hexane and chloroform due to its polar and hydrophobic nature1.Applications De Recherche Scientifique
Polymer Synthesis
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate has been utilized in the synthesis of various polymers. For instance, it was used to synthesize polymers like poly(trispiro(3.1.1.3.1.1)dodecane-1,3-dione) through a polymerization process involving bis-ketene intermediates. These polymers have potential applications in materials science due to their unique structural properties (Sharts & Steele, 1970).
Ring-Opening Metathesis Polymerizations
The compound has been used in living ring-opening metathesis polymerizations, which is a type of chain-growth polymerization. This process was used to create block copolymers containing protic functionalities, indicating its versatility in polymer chemistry (Perrott & Novak, 1996).
Structural Studies and Supramolecular Network Formation
This chemical has been instrumental in analyzing supramolecular structures. For example, studies have been conducted to understand the role of interactions like hydrogen bonding in the formation of supramolecular networks, which are crucial in the development of new materials and drug delivery systems (Ballabh et al., 2002).
Photoreactive Polymers
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate has been used to create photoreactive polymers. These polymers are characterized by the presence of cyclobutane units in their main chain, which can be activated or altered using light. This property is significant for applications in areas like photolithography and materials science (Montaudo, Scamporrino, & Vitalini, 1989).
Synthesis of Cyclobutane Derivatives
It also plays a role in the synthesis of various cyclobutane derivatives. These derivatives have applications in medicinal chemistry, as they can be used to create compounds with potential therapeutic benefits. For example, cyclobutane derivatives have been explored for their anticancer properties (Liu et al., 2014).
Crystal Engineering and Pharmaceutical Applications
The compound is a key player in crystal engineering strategies, particularly in the construction of caffeic acid derivatives. These derivatives have been shown to exhibit free radical scavenging and antioxidant activities, making them relevant in pharmaceutical research and the development of degradable polymeric materials (Wang et al., 2020).
Molecular Modeling and Self-Assembly
It has been the subject of molecular modeling studies, particularly in understanding the self-assembly processes of certain compounds in water. This research is important for designing new materials and understanding the fundamental principles of molecular interactions (Breitbeil et al., 2002).
Synthesis of Fluorinated Amino Acids
The compound was used in the synthesis of novel amino acids, like fluorinated cyclobutanecarboxylic acids. These compounds have potential applications in biochemistry and pharmaceuticals, as they offer different properties due to the presence of fluorine atoms (Chernykh et al., 2016).
Development of Metal-Organic Nanoparticles
It has been involved in the development of metallogels and metal-organic nanoparticles. These particles have applications in areas like catalysis, sensing, and materials science due to their unique chemical and physical properties (Hamilton et al., 2011).
Safety And Hazards
The specific safety and hazards information for Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is not available in the retrieved information. However, as with all chemicals, it should be handled with care, avoiding contact with skin and eyes, and used in a well-ventilated area2.
Orientations Futures
The future directions of Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate are not specified in the retrieved information. However, given its reactivity and use in organic synthesis, it may continue to be a valuable reagent in various research and industrial applications.
Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the most recent and relevant literature and safety datasheets for comprehensive information.
Propriétés
IUPAC Name |
dipropan-2-yl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICYMJWDJZJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(CO)CO)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)
![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)
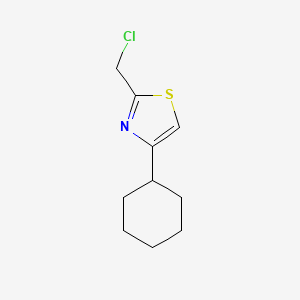
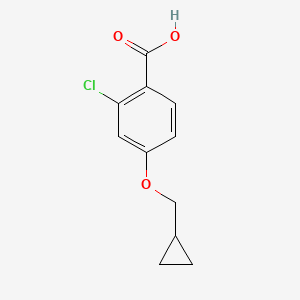
![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)
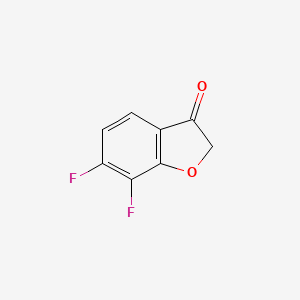
![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)
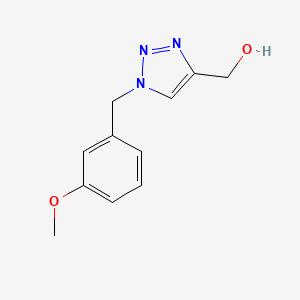
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)
